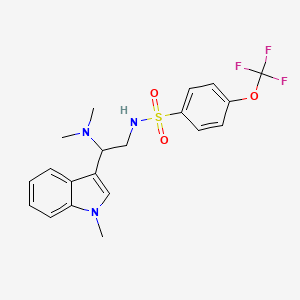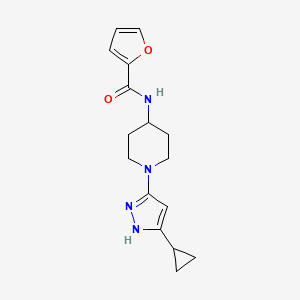
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a complex structure with multiple functional groups, making it a subject of interest for synthetic chemists and researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the core piperidine and pyrazole moieties. The cyclopropyl group is introduced through cyclopropanation reactions, and the furan-2-carboxamide moiety is attached through amide bond formation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating diverse chemical libraries for drug discovery and material science research.
Biology: In biological research, N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-2-carboxamide can be utilized to study enzyme inhibition, receptor binding, and other biochemical processes. Its potential as a lead compound for drug development is being explored.
Medicine: This compound has shown promise in preclinical studies for its potential therapeutic effects. It may be investigated for its activity against various diseases, including cancer, inflammation, and infectious diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties may contribute to the creation of innovative products with enhanced performance.
Wirkmechanismus
The mechanism by which N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide
N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-(2-naphthyl)acetamide
2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine
Uniqueness: N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-2-carboxamide stands out due to its unique combination of functional groups and structural features
Eigenschaften
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-16(14-2-1-9-22-14)17-12-5-7-20(8-6-12)15-10-13(18-19-15)11-3-4-11/h1-2,9-12H,3-8H2,(H,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSSDARJLNGYIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![spiro[1H-pyrrolo[2,3-c]pyridine-3,4'-oxane]-2-one](/img/structure/B2971173.png)
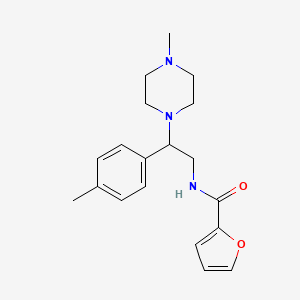
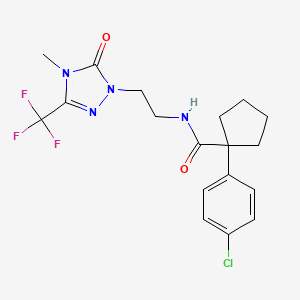
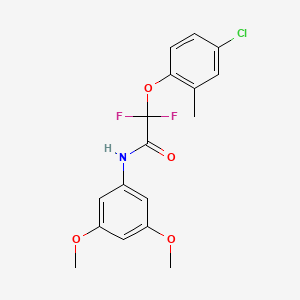
![5-Bromo-2-{[1-(ethanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2971180.png)
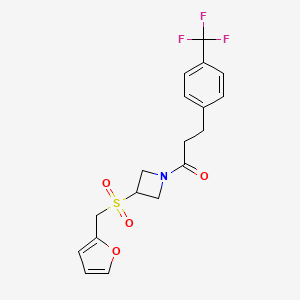
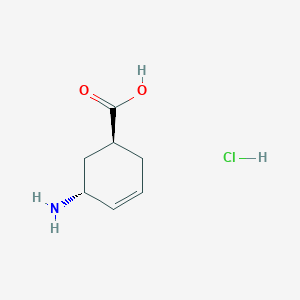
![N-[[2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]methyl]prop-2-enamide](/img/structure/B2971183.png)
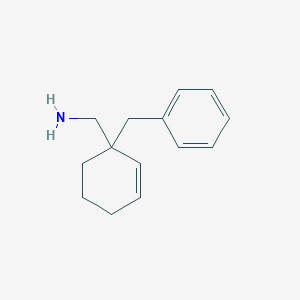
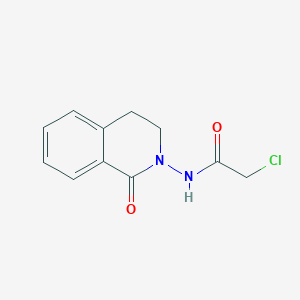
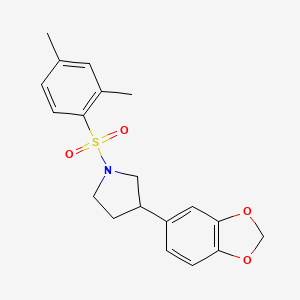
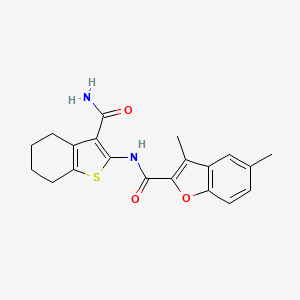
![(Z)-2-cyano-N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2971193.png)
